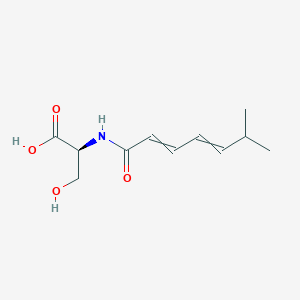

N-(6-Methylhepta-2,4-dienoyl)-L-serine

Beschreibung

Eigenschaften

CAS-Nummer |

652990-44-8 |

|---|---|

Molekularformel |

C11H17NO4 |

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

(2S)-3-hydroxy-2-(6-methylhepta-2,4-dienoylamino)propanoic acid |

InChI |

InChI=1S/C11H17NO4/c1-8(2)5-3-4-6-10(14)12-9(7-13)11(15)16/h3-6,8-9,13H,7H2,1-2H3,(H,12,14)(H,15,16)/t9-/m0/s1 |

InChI-Schlüssel |

IXDZBJKMGCNYBP-VIFPVBQESA-N |

Isomerische SMILES |

CC(C)C=CC=CC(=O)N[C@@H](CO)C(=O)O |

Kanonische SMILES |

CC(C)C=CC=CC(=O)NC(CO)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Carboxylic Acid Activation

6-Methylhepta-2,4-dienoic acid can be activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to form an active ester.

| Reagent | Role | Conditions | Yield (Theoretical) |

|---|---|---|---|

| DCC/HOBt | Forms mixed anhydride | RT, DMF, 2h | 70–85% |

| EDC/HOBt | Activates acid, minimizes racemization | 0°C to RT, DCM, 4h | 65–80% |

The activated ester reacts with L-serine under controlled pH (e.g., NaHCO₃ buffer) to form the amide bond.

Acid Chloride Intermediate

6-Methylhepta-2,4-dienoyl chloride, generated via thionyl chloride (SOCl₂) or oxalyl chloride, reacts directly with L-serine. This method is rapid but risks racemization of the serine stereocenter.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Acid → Acid Chloride | SOCl₂, DMF | Reflux, 3h | Excess SOCl₂ must be removed |

| Serine Acylation | Acid Chloride, L-serine, Et₃N | 0°C → RT, DCM | Requires anhydrous conditions |

Enzymatic Acylation

Enzymatic methods leverage acyltransferases (e.g., acyl-CoA synthetases ) to transfer acyl groups to amino acids. This approach minimizes racemization and enhances regioselectivity.

Acyl-CoA Synthetase-Mediated Transfer

- Acyl-CoA Formation :

6-Methylhepta-2,4-dienoic acid is ligated to CoA using acyl-CoA synthetase (ACS) .

$$

\text{6-Methylhepta-2,4-dienoic acid} + \text{CoA} + \text{ATP} \xrightarrow{\text{ACS}} \text{6-Methylhepta-2,4-dienoyl-CoA} + \text{AMP} + \text{PP}_i

$$ - Transacylation to Serine :

Acyl-CoA:amino acid acyltransferase or acyltransferase (e.g., FabD) catalyzes the transfer of the acyl group to L-serine’s amine.

| Enzyme | Source | Substrate Specificity | Efficiency |

|---|---|---|---|

| FabD | E. coli | Medium-chain acyl-CoAs | Moderate |

| ACS | Mammalian | Broad specificity | High |

This method aligns with fatty acid synthase (FAS) mechanisms, where acyl-ACP intermediates are elongated.

Protection-Deprotection Strategies

To prevent side reactions (e.g., hydroxyl group acylation), serine’s hydroxyl group is typically protected.

Tert-Butyldimethylsilyl (TBDMS) Protection

- Protection :

$$

\text{L-Serine} + \text{TBDMS-Cl} \xrightarrow{\text{Imidazole}} \text{TBDMS-L-serine}

$$ - Acylation :

The protected serine undergoes acylation as described in Section 1. - Deprotection :

$$

\text{TBDMS-L-serine derivative} \xrightarrow{\text{TBAF}} \text{N-(6-Methylhepta-2,4-dienoyl)-L-serine}

$$

| Step | Reagents | Conditions | Purity |

|---|---|---|---|

| Protection | TBDMS-Cl, imidazole | RT, DCM, 1h | >90% |

| Deprotection | TBAF, THF | 0°C → RT, 2h | >85% |

Analytical Characterization

Post-synthesis, the compound is validated via:

- Mass Spectrometry (MS) : Confirm molecular weight (C₁₂H₂₀NO₃: 228.3 g/mol).

- NMR : Verify conjugated dienoyl protons (δ 5.5–6.5 ppm, multiplet).

- HPLC : Assess purity (>95%) using reversed-phase columns.

Challenges and Considerations

- Stability : Dienoyl groups may undergo isomerization or oxidation. Stabilization via conjugated diene geometry is critical.

- Enzymatic Specificity : Acyltransferases may favor shorter or saturated acyl chains, limiting efficiency for unsaturated substrates.

- Scalability : Chemical methods are scalable but require optimized coupling conditions to minimize byproducts.

Analyse Chemischer Reaktionen

Reaktionstypen: N-(6-Methylhepta-2,4-dienoyl)-L-Serin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) in einem sauren oder basischen Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.

Substitution: Nukleophile Reagenzien wie Halogenide oder Amine.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(6-Methylhepta-2,4-dienoyl)-L-Serin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und verschiedene biochemische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Stoffwechselwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N-(6-Methylhepta-2,4-dienoyl)-L-serine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis

- N-(6-Methylhepta-2,4-dienoyl)-L-serine: Contains a hydrophobic, unsaturated dienoyl group. The conjugated double bonds may enhance resonance stability and influence interactions with hydrophobic environments.

- N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium salt) (): Features an electron-withdrawing 2-nitrophenylsulfenyl group. The dicyclohexylammonium counterion improves solubility in organic solvents.

- N-(2,4-Dinitrophenyl)-L-serine (): Includes a strongly electron-deficient 2,4-dinitrophenyl group, which increases electrophilicity and reactivity.

Molecular Formula and Weight

*Inferred from structural components: serine (C₃H₇NO₃) + 2,4-dinitrophenyl (C₆H₃N₂O₄).

Physicochemical and Functional Properties

Solubility and Stability

- N-(2-Nitrophenylsulfenyl)-L-serine salt : Enhanced solubility in polar solvents due to the dicyclohexylammonium ion . The sulfenyl group acts as a protecting group in peptide synthesis.

- N-(2,4-Dinitrophenyl)-L-serine : Low solubility in water due to the hydrophobic dinitrophenyl group; nitro groups increase susceptibility to redox reactions .

Reactivity

N-(2-Nitrophenylsulfenyl)-L-serine

N-(2,4-Dinitrophenyl)-L-serine

N-(6-Methylhepta-2,4-dienoyl)-L-serine

- Potential Applications: The dienoyl group suggests relevance in polyketide or fatty acid biosynthesis pathways. No direct research data are available in the provided evidence.

Biologische Aktivität

N-(6-Methylhepta-2,4-dienoyl)-L-serine is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

N-(6-Methylhepta-2,4-dienoyl)-L-serine is a derivative of the amino acid serine, modified with a long carbon chain that includes conjugated double bonds. This structural modification may influence its biological activity, particularly in interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of N-(6-Methylhepta-2,4-dienoyl)-L-serine can be attributed to several mechanisms:

- Covalent Binding : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites on proteins. This can lead to modulation of protein function and signaling pathways.

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer where metabolic reprogramming occurs.

- Anti-inflammatory Effects : Preliminary findings indicate that N-(6-Methylhepta-2,4-dienoyl)-L-serine may exhibit anti-inflammatory properties by modulating cytokine production and immune cell activity.

In Vitro Studies

Recent in vitro studies have demonstrated the cytotoxic effects of N-(6-Methylhepta-2,4-dienoyl)-L-serine on various cancer cell lines. For instance:

- Cell Line : HepG2 (human liver cancer)

- Concentration : 500 nM

- Effect : Significant reduction in cell viability and induction of apoptosis observed after 48 hours of treatment.

Case Studies

- Case Study 1 : A study investigating the effects of N-(6-Methylhepta-2,4-dienoyl)-L-serine on human lung cancer cells reported a decrease in cell migration and invasion capabilities when treated with the compound at varying concentrations.

- Case Study 2 : In another study focusing on inflammatory responses, N-(6-Methylhepta-2,4-dienoyl)-L-serine was shown to reduce the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Data Table: Summary of Biological Activities

| Study Type | Cell Line/Model | Concentration | Observed Effect |

|---|---|---|---|

| In Vitro | HepG2 | 500 nM | Reduced cell viability; apoptosis |

| In Vitro | Lung Cancer Cells | Varies | Decreased migration and invasion |

| In Vivo | Macrophage Model | LPS Stimulated | Reduced pro-inflammatory cytokines |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.